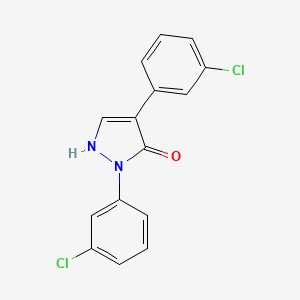

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRUOHOVDCISNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2,4 Bis 3 Chlorophenyl 1h Pyrazol 3 One Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be assembled.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and structural features. For pyrazolone (B3327878) derivatives, key functional groups can be readily identified.

The analysis of related pyrazoline and pyrazole (B372694) structures reveals characteristic absorption bands. For instance, the C=O stretching vibration in pyrazolone rings is a strong indicator of the keto-form. In N-acyl pyrazoline derivatives, bands in the region of 1737-1739 cm⁻¹ are attributed to the carbonyl group. rdd.edu.iq Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ range. researchgate.net The C=N stretching vibration within the pyrazole or pyrazoline ring is often observed around 1585-1614 cm⁻¹. rdd.edu.iq

The presence of the chlorophenyl substituents is marked by the C-Cl stretching mode, which is generally found in the wide region of 550-850 cm⁻¹. researchgate.net In some chlorophenyl-containing pyrazole derivatives, this band has been experimentally observed at wavenumbers as high as 1060 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C-N stretching absorptions are assigned to the 1266-1386 cm⁻¹ region. researchgate.net

Table 1: Typical FT-IR Vibrational Frequencies for Functional Groups in Chlorophenyl-Pyrazolone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretching | 1712 - 1739 | rdd.edu.iq |

| C=N (ring) | Stretching | 1585 - 1614 | rdd.edu.iq |

| C=C (aromatic) | Stretching | 1500 - 1600 | researchgate.net |

| C-N | Stretching | 1266 - 1386 | researchgate.net |

| C-Cl | Stretching | 550 - 1060 | researchgate.net |

| Aromatic C-H | Stretching | > 3000 | rdd.edu.iq |

Note: The exact positions of these bands for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one may vary based on the specific molecular environment and intermolecular interactions.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. In the context of chlorophenyl-substituted pyrazolones, FT-Raman can be especially useful for identifying vibrations involving the aromatic rings and the C-Cl bond.

For similar structures, aromatic C-H stretching bands are observed in the Raman spectrum, often appearing as strong signals. scispace.com The C-Cl stretching mode, which can be weak in the IR spectrum, may show a more intense band in the Raman spectrum. For example, in a related chlorophenyl pyrazoline derivative, the C-Cl stretching band was experimentally observed at 1051 cm⁻¹. researchgate.net Vibrations of the pyrazole ring itself can also be identified, with a pyrazole ring deformation mode observed at 634 cm⁻¹ in one study. derpharmachemica.com This technique helps to confirm the assignments made from IR spectroscopy and provides a more complete vibrational profile of the molecule.

While experimental spectra provide the frequencies of vibrational modes, definitively assigning these frequencies to specific molecular motions can be complex, as vibrations are often coupled. Potential Energy Distribution (PED) analysis is a theoretical calculation used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

By performing quantum chemical calculations, such as those based on Density Functional Theory (DFT), a theoretical vibrational spectrum can be generated. derpharmachemica.commdpi.com The PED analysis then breaks down each calculated vibrational frequency into percentage contributions from various internal motions. For example, a PED analysis might show that a band at a certain frequency is composed of 80% C=O stretching, 10% C-C stretching, and 10% C-C-N bending. This allows for a much more confident and precise assignment of the bands observed in the experimental FT-IR and FT-Raman spectra. elsevierpure.com For complex molecules like this compound, PED is crucial for resolving ambiguities and ensuring the accurate interpretation of the vibrational data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules in solution. It provides information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the two distinct 3-chlorophenyl rings and the proton on the pyrazole ring.

The aromatic protons on the chlorophenyl rings would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. rdd.edu.iqrsc.org The specific chemical shifts and splitting patterns (e.g., triplets, doublets, multiplets) would depend on the substitution pattern and the coupling between adjacent protons. For a 3-chlorophenyl group, one would expect a complex multiplet pattern for the four aromatic protons.

The proton attached to the pyrazole ring (e.g., C5-H) would also have a characteristic chemical shift. In various pyrazole derivatives, this proton signal can appear as a singlet or be split by neighboring protons, with chemical shifts often observed in the range of 5.9 to 6.3 ppm. rsc.org The exact position would be influenced by the substituents on the pyrazole ring and the phenyl rings.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Chlorophenyl) | 7.0 - 8.0 | Multiplet | rdd.edu.iqrsc.org |

| Pyrazole Ring C-H | 5.9 - 6.3 | Singlet/Multiplet | rsc.org |

Note: Data is based on analogous pyrazole structures. The specific values for the title compound may differ.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the spectrum would feature signals for the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the two 3-chlorophenyl rings.

Carbonyl Carbon (C=O): The carbonyl carbon of the pyrazol-3-one ring is expected to be significantly deshielded and appear far downfield, typically in the range of 155-175 ppm.

Pyrazole Ring Carbons: The other carbons of the pyrazole ring (e.g., C4 and C5) would appear at distinct chemical shifts. For example, the sp² carbons of the pyrazole ring in related structures are often found between approximately 107 and 150 ppm. rsc.org

Aromatic Carbons: The carbons of the two 3-chlorophenyl rings would generate a set of signals in the aromatic region (typically 115-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) would have its chemical shift influenced by the electronegativity of chlorine. The number of distinct signals would depend on the symmetry of the molecule. rsc.org

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 155 - 175 | Inferred |

| Pyrazole Ring (C=N, C-C) | 107 - 150 | rsc.org |

| Aromatic (C-H, C-N, C-C) | 115 - 140 | rsc.org |

Note: Data is based on analogous pyrazole and pyrazolone structures. The specific values for the title compound may differ.

Application of Advanced NMR Techniques for Heterocyclic Systems (e.g., 15N NMR for Pyrazoles)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the structural elucidation of heterocyclic systems like pyrazoles. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms, which are central to the chemistry of pyrazoles. ipb.pt The pyrazole ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). Their chemical shifts are highly sensitive to substitution, tautomerism, and intermolecular interactions such as hydrogen bonding. scilit.comresearchgate.net

In N-substituted pyrazoles, the tautomerism is fixed, but the ¹⁵N chemical shifts remain sensitive indicators of the electronic effects of substituents on the ring. researchgate.net For a compound like this compound, ¹⁵N NMR would be crucial for confirming the substitution pattern and understanding the electron distribution within the heterocyclic core. The chemical shifts are influenced by the electronic features of the substituents; for instance, a linear correlation between nitrogen chemical shifts and Hammett σp constants has been observed in some series of pyrazole derivatives. researchgate.net

Studies on various pyrazole derivatives have shown that ¹⁵N chemical shifts in the solid state can differ significantly from those in solution. scilit.compsu.edu These differences are primarily attributed to the influence of intermolecular hydrogen bonds in the crystal lattice, which are different from the solute-solvent interactions in solution. scilit.compsu.edu Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are used to measure nitrogen chemical shifts and determine long-range proton-nitrogen scalar coupling values, aiding in the unambiguous assignment of nitrogen resonances. researchgate.netjapsonline.com

| Nitrogen Type | Typical Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| N1 ("Pyrrole-like") | -140 to -180 | Substitution, Solvent, Hydrogen Bonding |

| N2 ("Pyridine-like") | -60 to -130 | Substitution, Solvent, Protonation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elucidate the structure of novel compounds through analysis of their fragmentation patterns. For this compound, MS would first and foremost provide the molecular ion peak (M⁺), confirming its elemental composition.

The fragmentation of pyrazole rings is a subject of detailed study, with characteristic pathways that help in structural confirmation. researchgate.net The fragmentation pattern is highly dependent on the nature and position of substituents. researchgate.net For the target molecule, fragmentation would likely initiate with cleavages related to the chlorophenyl groups and the pyrazolone core.

Common fragmentation pathways for substituted pyrazoles include the loss of small, stable molecules like HCN, N₂, and cleavages of the substituent groups. researchgate.net In the case of this compound, one would expect to observe fragment ions corresponding to:

Loss of a chlorine atom.

Loss of a chlorophenyl radical.

Cleavage of the N-N bond.

Rearrangements and subsequent fragmentation of the pyrazolone ring.

Analysis of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and chlorine-containing fragments would provide further confirmation of the presence and number of chlorine atoms in the molecule. nih.gov

| Predicted Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - C₆H₄Cl]⁺ | Loss of a chlorophenyl radical |

| [C₆H₄Cl]⁺ | Chlorophenyl cation |

| [C₉H₅ClN₂O]⁺ | Fragment from cleavage of the C4-phenyl bond |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound, which contain aromatic rings and heteroatoms with lone pairs, the primary electronic transitions observed are π→π* and n→π*. researchgate.net

The pyrazole ring itself is an aromatic system, and its electronic structure gives rise to characteristic absorptions in the UV region. researchgate.net The presence of the two chlorophenyl substituents and the carbonyl group on the pyrazolone ring extends the conjugation of the chromophore, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent pyrazole. researchgate.net

The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions associated with the conjugated system encompassing the phenyl rings and the pyrazolone core. A weaker, longer-wavelength absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed. materialsciencejournal.org The position and intensity of these bands can be influenced by solvent polarity. semanticscholar.org

| Transition Type | Typical λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | 200 - 350 | Aromatic rings, C=C, C=N, C=O |

| n→π | > 300 | C=O, C=N |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. niscpr.res.in For this compound, a single-crystal X-ray study would unambiguously establish the geometry of the central pyrazolone ring and the relative orientations of the two chlorophenyl substituents. nih.govrsc.org

Studies on structurally related pyrazolone derivatives reveal key structural features. For example, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the pyrazolone ring is essentially planar, and the phenyl rings are twisted with respect to this central ring. researchgate.net A similar arrangement would be expected for the title compound. The analysis would precisely determine the dihedral angles between the pyrazolone ring and the two chlorophenyl rings. researchgate.net The crystal system, space group, and unit cell dimensions would also be determined, providing fundamental data for the solid-state characterization of the compound. spast.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2593 (4) |

| b (Å) | 12.1848 (4) |

| c (Å) | 9.5498 (3) |

| β (°) | 103.053 (1) |

| Volume (ų) | 1276.31 (7) |

| Z | 4 |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. tandfonline.com For pyrazole derivatives, this analysis reveals the nature and relative importance of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govas-proceeding.com

| Contact Type | Typical Contribution (%) | Nature of Interaction |

|---|---|---|

| H···H | 35 - 60% | van der Waals / Dispersive |

| C···H / H···C | 10 - 30% | Weak C-H···π / van der Waals |

| O···H / H···O | 10 - 30% | Hydrogen Bonding / van der Waals |

| N···H / H···N | 5 - 15% | Hydrogen Bonding / van der Waals |

| Cl···H / H···Cl | 5 - 15% | Halogen Bonding / van der Waals |

For pyrazole derivatives, energy framework analysis has been used to show that molecular packing is often dominated by dispersion and electrostatic energies. researchgate.net The analysis can reveal, for example, that the stability of a crystal structure is primarily derived from strong hydrogen bonding networks or from π-π stacking interactions. researchgate.netresearchgate.net Applying this method to this compound would provide a quantitative understanding of the forces holding the crystal together, distinguishing the relative strengths of C-H···O, C-H···π, and halogen-related interactions, and thus explaining the observed supramolecular assembly. nih.gov

Chemical Reactivity and Derivatization of 2,4 Bis 3 Chlorophenyl 1h Pyrazol 3 One Scaffolds

Reactions at the Pyrazolone (B3327878) Ring System

The pyrazolone ring is the most reactive part of the 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one molecule. Its chemical behavior is characterized by the acidic protons of the methylene (B1212753) group at the C-4 position and the susceptibility of this position to electrophilic substitution. nih.gov The presence of two aryl groups on the nitrogen atoms modulates the electron density and reactivity of the ring system.

Reactivity of the Methylene Group at C-4 Position

The C-4 position of the pyrazolone ring features a methylene group flanked by two carbonyl groups (one actual and one enolic carbonyl), which imparts significant acidity to the C-H bonds. This makes the C-4 carbon a potent nucleophile after deprotonation. Electrophilic substitution at this site is a highly effective and common route for the synthesis of 4-substituted and 4,4-disubstituted pyrazolone derivatives. nih.gov The reactivity of this position is the basis for many of the condensation, acylation, and halogenation reactions discussed below. The electron-withdrawing effect of the two 3-chlorophenyl rings enhances the acidity of the C-4 protons, further facilitating its participation in base-catalyzed reactions.

Condensation and Alkylation Reactions

The nucleophilic character of the C-4 position is prominently utilized in condensation reactions with various carbonyl compounds. A primary example is the Knoevenagel condensation, where the pyrazolone reacts with aldehydes or ketones in the presence of a mild base to form α,β-unsaturated products. wikipedia.orgrsc.org For instance, reacting this compound with an aromatic aldehyde would yield a 4-arylidene-bis(3-chlorophenyl)-1H-pyrazol-3-one derivative. These condensation reactions are fundamental for creating carbon-carbon bonds and serve as a gateway to more complex molecular architectures. mdpi.comnih.gov

This reactivity is also central to various multicomponent reactions. For example, a three-component reaction involving an aldehyde, malononitrile (B47326), and a pyrazolone like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, catalyzed by DABCO, efficiently produces pyrano[2,3-c]pyrazole derivatives. nih.govdundee.ac.uk This highlights a powerful strategy for building fused heterocyclic systems onto the pyrazolone core.

Alkylation at the C-4 position can be achieved using alkyl halides in the presence of a base. The reaction proceeds via an SN2 mechanism where the enolate of the pyrazolone acts as the nucleophile. This allows for the introduction of various alkyl or substituted alkyl chains at the C-4 position, further diversifying the molecular scaffold.

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Aromatic Aldehydes | Piperidine, Ethanol (B145695) | 4-Arylidene pyrazolones | nih.gov |

| Multicomponent Reaction | Aldehyde, Malononitrile | DABCO, Ethanol | Pyrano[2,3-c]pyrazoles | nih.gov |

| Alkylation | Alkyl Halide | Base (e.g., NaH, K2CO3) | 4-Alkyl pyrazolones | nih.gov |

Acylation and Halogenation Reactions

Acylation at the C-4 position is another key transformation. A particularly useful method is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (generated from phosphorus oxychloride and a substituted amide like DMF) to introduce a formyl group (-CHO) at the C-4 position. researchgate.netorganic-chemistry.org This reaction proceeds through electrophilic substitution on the electron-rich pyrazolone ring, yielding a 4-formylpyrazole derivative. ijpcbs.comchemistrysteps.comyoutube.com The resulting aldehyde is a valuable synthetic intermediate that can be further modified, for example, through subsequent condensation or oxidation/reduction reactions.

Halogenation of the pyrazolone ring occurs preferentially at the C-4 position. nih.gov Reagents such as N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine atoms onto the C-4 carbon under mild conditions. researchgate.net The resulting 4-halopyrazolones are versatile intermediates for cross-coupling reactions, enabling the introduction of aryl, alkyl, or other functional groups.

Modifications and Functionalization of the Chlorophenyl Substituents

While the pyrazolone ring is the primary site of reactivity, the two 3-chlorophenyl substituents can also be chemically modified, although this is generally more challenging. The chlorine atoms on the phenyl rings are relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups in the ortho or para positions. youtube.comyoutube.com

A more viable and powerful strategy for functionalizing these rings is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to replace the chlorine atoms with various aryl, heteroaryl, or alkyl groups by reacting the chlorophenyl-substituted pyrazolone with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org Although aryl chlorides are less reactive than bromides or iodides in Suzuki couplings, the use of specialized ligands (e.g., SPhos, PCy3) can facilitate these transformations effectively. nih.govmdpi.com This approach dramatically expands the structural diversity achievable from the parent scaffold, allowing for the synthesis of complex biaryl and heteroaryl structures.

Formation of Complex Pyrazolone Hybrids and Conjugates

The this compound scaffold is an excellent building block for the synthesis of molecular hybrids, where it is covalently linked to other pharmacologically relevant heterocyclic systems. This molecular hybridization strategy aims to combine the functionalities of different scaffolds to create novel compounds.

Common heterocyclic partners for hybridization include triazoles and pyrimidines.

Pyrazole-Triazole Hybrids : These can be synthesized using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgkit.eduresearchgate.net A typical route involves functionalizing the pyrazolone scaffold with either an azide (B81097) or an alkyne group, which then reacts with a corresponding triazole precursor to form the hybrid molecule. nih.govnih.gov

Pyrazole-Pyrimidine Hybrids : Fused pyrazolo[3,4-d]pyrimidine systems or directly linked pyrazole-pyrimidine conjugates are of significant interest. researchgate.net These are often synthesized through condensation reactions. For example, a pyrazolone derivative can react with a suitably functionalized pyrimidine (B1678525), or a chalcone (B49325) derived from a pyrazole (B372694) can be used as a precursor to build a pyrimidine ring. acs.orgnih.gov

These hybrid structures often exhibit unique properties derived from the combination of the individual heterocyclic components.

| Hybrid Type | Key Synthetic Reaction | Precursor on Pyrazolone | Partner Moiety | Ref. |

| Pyrazole-Triazole | CuAAC (Click Chemistry) | Alkyne or Azide | Azide or Alkyne | beilstein-journals.org, nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Condensation/Cyclization | Amine/Hydrazine (B178648) group | Dicarbonyl compound | researchgate.net |

| Pyrano[2,3-c]pyrazole | Multicomponent Condensation | Active Methylene (C-4) | Aldehyde, Malononitrile | nih.gov, dundee.ac.uk |

Mechanistic Studies of Reaction Pathways and Substituent Effects on Reactivity

The reactivity of the this compound scaffold is heavily influenced by the electronic properties of its substituents. The two 3-chlorophenyl groups exert a significant electron-withdrawing effect, which has several consequences for the molecule's reactivity.

Mechanistic studies, often supported by computational chemistry and kinetic analysis, reveal the underlying principles governing these reactions. researchgate.netnih.govrsc.org The condensation of pyrazolones with aldehydes, for instance, proceeds via a nucleophilic addition mechanism where the rate-determining step can be influenced by factors such as pH and the nature of the substituents. researchgate.netresearchgate.net

Substituent Effects : The chlorine atom at the meta-position of the phenyl rings is electron-withdrawing through its inductive effect (-I) and weakly deactivating. This electronic pull increases the acidity of the protons at the C-4 position of the pyrazolone ring, making deprotonation easier and enhancing its nucleophilicity in base-catalyzed reactions. mdpi.com

Quantum chemical studies using Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity. researchgate.net Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as electrostatic potential maps, help to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netmiami.eduresearchgate.net For this compound, such studies would likely confirm that the electron density is highest around the pyrazolone oxygen and lowest at the C-4 carbon (after deprotonation), consistent with its observed reactivity patterns. The effect of different substituents on the phenyl rings of pyrazolone derivatives has been shown to modulate their reactivity and properties. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation of 2,4 Bis 3 Chlorophenyl 1h Pyrazol 3 One As Ligands

Design and Synthesis of Pyrazolone-Based Ligands

The synthesis of pyrazolone-based ligands is well-established, with the classical method involving the condensation of hydrazines with β-ketoester compounds. nih.gov This approach offers a versatile route to a variety of pyrazolone (B3327878) derivatives by modifying the substituents on the starting materials. nih.govorientjchem.org

For the specific synthesis of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one, a plausible synthetic route would involve the reaction of 3-chlorophenylhydrazine with a β-ketoester bearing a 3-chlorophenyl group. The general scheme for synthesizing the pyrazolone core is a robust and high-yield process. researchgate.netnih.gov Modifications to the pyrazolone ring, such as acylation at the C4 position, can further enhance its chelating properties, making 4-acylpyrazolones particularly effective ligands in coordination chemistry. researchgate.netresearchgate.netunicam.it These ligands combine the properties of the pyrazolone ring with those of β-diketones, creating a powerful O,O-chelating system. unicam.it The design of these ligands often targets specific applications, leveraging the ease with which their electronic and steric properties can be tuned. nih.govresearchgate.net

Coordination Modes and Ligand Properties

Pyrazolone-based ligands are known for their adaptability in coordinating with metal centers, a characteristic attributed to the presence of multiple donor atoms and the potential for tautomerism. researchgate.net

The this compound molecule possesses key donor sites that facilitate metal complexation. The primary coordination atoms are the exocyclic carbonyl oxygen at the C3 position and the nitrogen atom at the N2 position of the pyrazole (B372694) ring. nih.govpen2print.org These sites allow the ligand to act as a bidentate chelator.

Pyrazolones can exist in different tautomeric forms, which influences their coordination behavior. unicam.it While typically coordinating through nitrogen and oxygen atoms, the specific mode can vary. For instance, in its deprotonated form, the pyrazolate anion can act as a monodentate or a bridging bidentate ligand, linking two metal centers through its two nitrogen atoms. uninsubria.it The presence of substituents on the pyrazolone ring can introduce additional donor atoms, leading to more complex coordination modes. researchgate.net

The arrangement of the nitrogen and oxygen donor atoms in this compound is ideal for forming stable chelate rings upon complexation with a metal ion. nih.gov As a bidentate ligand, it can form a six-membered ring, a stable configuration that enhances the thermodynamic stability of the resulting metal complex. nih.gov

When additional functional groups are present, pyrazolone-based ligands can exhibit higher denticity. For example, Schiff bases derived from 4-acyl pyrazolones can act as tridentate O,N,N-donor ligands. unicam.it The flexibility of the pyrazolone scaffold allows for the design of polydentate ligands that can form various polynuclear complexes, depending on the nature of the ligand and the metal ion. bohrium.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolone-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. semanticscholar.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Pyrazolone derivatives have been shown to form stable complexes with a wide range of transition metals. The general procedure involves mixing a solution of the ligand with a solution of the desired metal salt, often with gentle heating to facilitate the reaction. semanticscholar.orgtandfonline.comnih.gov

The following table summarizes examples of transition metal complexes formed with various pyrazolone-based ligands, illustrating the broad applicability of this ligand class.

| Metal Ion | Example Ligand | General Synthesis Method | Reference(s) |

| Cobalt(II) | 3-phenylpyrazole | Reaction of CoCl₂ with the ligand. nih.govresearchgate.net | ccsenet.orgrepec.orgresearchgate.net |

| Nickel(II) | Acyl pyrazolone Schiff bases | Interaction of aqueous Ni-acetate with an ethanolic solution of the ligand. tandfonline.com | researchgate.netacs.orgtandfonline.comresearchgate.net |

| Copper(II) | Naphthyl pyrazole derivatives | Reaction of the ligand with Cu(NO₃)₂ in acetonitrile. nih.gov | rsc.orgnih.govacs.org |

| Iron(III) | Phenylpyrazole derivatives | Transmetalation reaction using FeBr₂(THF)₁.₅ and the lithiated ligand. mdpi.com | nih.govacs.org |

| Chromium(III) | Pyrazolone-based Schiff base | Reaction of the ligand with chromium salts. johnshopkins.edu | johnshopkins.edu |

| Molybdenum(VI) | Aryloxide-pyrazole ligands | Ring closure of aldehyde intermediates with methylhydrazine followed by reaction with a molybdenum precursor. acs.org | unicam.itrsc.orgresearchgate.netrsc.org |

| Palladium(II) | 4-methylpyrazole | Reaction of PdCl₂ with the pyrazole ligand. researchgate.net | tandfonline.comnih.govrsc.orgdocumentsdelivered.com |

| Platinum(II) | 1-methylnitropyrazoles | Reaction of K₂PtCl₄ with the pyrazole derivative. mdpi.com | nih.govrsc.orgdocumentsdelivered.comrsc.org |

The coordination geometry of metal complexes with pyrazolone ligands is influenced by factors such as the metal ion's size and preferred coordination number, the ligand-to-metal ratio, and the presence of other coordinating species like solvents or counter-ions. johnshopkins.edu

X-ray crystallography is a definitive technique for determining the precise coordination sphere of these complexes. researchgate.netrsc.org Spectroscopic methods (UV-Vis, IR) and magnetic susceptibility measurements also provide valuable insights into the geometry. tandfonline.comjohnshopkins.edu

Commonly observed geometries for transition metal complexes with pyrazolone-based ligands include octahedral and square planar.

Octahedral Geometry: This geometry is frequently observed for metals like Co(II), Ni(II), Cu(II), Mn(II), and Cr(III). unicam.ittandfonline.comccsenet.orgjohnshopkins.edu For instance, zinc(II) complexes with hydrazone derivatives of pyrazolones have been found to adopt an octahedral geometry with two apical methanol (B129727) molecules. unicam.it Similarly, some Ni(II) complexes with bidentate Schiff bases derived from acyl pyrazolones are proposed to have an octahedral structure. tandfonline.com

Square Planar Geometry: This geometry is common for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Cu(II). unicam.ittandfonline.com For example, a copper(II) complex with a hydrazone pyrazolone ligand was found to adopt a square planar geometry. unicam.it Palladium(II) complexes with pyrazole-based polydentate ligands have also been shown to exhibit a square-planar coordination environment. tandfonline.com

The following table provides examples of observed coordination geometries for different metal complexes with pyrazolone-based ligands.

| Metal Ion | Example Ligand/Complex | Observed Geometry | Reference(s) |

| Cobalt(II) | Bis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN2) ethane]-cobalt (II) | Distorted Octahedral | ccsenet.org |

| Nickel(II) | [Ni(HL1)₂(H₂O)₂]Br₂·2.5DMF | Octahedral | researchgate.net |

| Copper(II) | [Cu(HL1)₂] | Square Planar | unicam.it |

| Copper(II) | [CuL(phen)(CH₃OH)] | Six-coordinate | nih.govacs.org |

| Zinc(II) | [Zn(HL1)₂(MeOH)₂] | Octahedral | unicam.it |

| Palladium(II) | [Pd(dmpzpo)Cl] | Square Planar | tandfonline.com |

| Molybdenum(VI) | Dioxo Mo(VI) complexes with aryloxide-pyrazole ligands | Distorted Octahedral | acs.org |

Spectroscopic and Magnetic Properties of Pyrazolone Metal Complexes

The spectroscopic and magnetic properties of metal complexes containing pyrazolone-based ligands, such as this compound, are crucial for elucidating their electronic structures, coordination geometries, and the nature of the metal-ligand interactions. Although specific research on the metal complexes of this compound is not extensively available, a comprehensive understanding can be derived from studies on analogous pyrazolone derivatives with similar substituent groups. These studies provide a predictive framework for the spectroscopic and magnetic behavior of the title compound's metal complexes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for characterizing the coordination of pyrazolone ligands to metal ions. The IR spectra of the free ligands typically exhibit characteristic absorption bands corresponding to the vibrational modes of their functional groups. Upon complexation, significant shifts in these bands are observed, providing direct evidence of ligand coordination.

For instance, in studies of Ni(II) complexes with a Schiff base derived from 2-(3-chloro-phenyl)-5-methyl-4-(1-p-tolylimino-propyl)-2H-pyrazol-3-ol, the involvement of the pyrazolone moiety in coordination is confirmed by changes in the IR spectrum. tandfonline.com Similarly, in complexes of transition metals with 1-phenyl-3-substituted-4-nitroso-5-pyrazolones, the coordination through the carbonyl and nitroso groups is indicated by shifts in their respective stretching frequencies. scirp.orgresearchgate.net

Key vibrational bands that are diagnostic of coordination in pyrazolone metal complexes include:

ν(C=O): The carbonyl stretching frequency in the free pyrazolone ligand is expected to shift to a lower wavenumber upon coordination to a metal ion. This is due to the donation of electron density from the carbonyl oxygen to the metal center, which weakens the C=O double bond.

ν(C=N): The imine or azomethine stretching frequency, if present in a modified pyrazolone ligand, will also experience a shift upon coordination of the nitrogen atom to the metal.

ν(M-O) and ν(M-N): The formation of new bonds between the metal and the ligand's donor atoms (oxygen and nitrogen) gives rise to new absorption bands in the far-infrared region of the spectrum. These bands, typically observed at lower frequencies, are direct evidence of complex formation. ijirset.com

The presence of water molecules in the coordination sphere can be identified by broad absorption bands in the 3300-3500 cm⁻¹ region. ijirset.com

Expected IR Spectral Data for Metal Complexes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation | Reference |

|---|---|---|---|

| ν(C=O) | ~1600-1650 | Shift to lower frequency | scirp.orgijirset.com |

| ν(C=C) aromatic | ~1450-1600 | Minor shifts | researchgate.net |

| ν(C-Cl) | ~700-850 | Minor shifts | |

| ν(M-O) | - | Appearance of new bands in the far-IR region (~390-440) | ijirset.com |

| ν(M-N) | - | Appearance of new bands in the far-IR region (~530-570) | ijirset.com |

Electronic (UV-Vis) Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within the metal complexes and helps in determining their coordination geometry. The UV-Vis spectra of pyrazolone metal complexes typically display two main types of electronic transitions:

Intra-ligand Transitions: These are high-intensity bands, usually observed in the ultraviolet region, and are attributed to π → π* and n → π* transitions within the pyrazolone ligand itself. These bands may undergo a slight shift upon coordination. nih.gov

d-d Transitions and Charge-Transfer Bands: The absorption bands in the visible region are generally of lower intensity and are characteristic of d-d electronic transitions within the metal d-orbitals. The position and number of these bands are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). Charge-transfer bands, which involve the transfer of electrons between the metal and the ligand, can also appear in this region and are typically more intense than d-d transitions.

For example, octahedral Ni(II) complexes are expected to exhibit three spin-allowed d-d transitions, while tetrahedral Co(II) complexes typically show a characteristic set of absorption bands in the visible region. ijsrp.orgneliti.com The electronic spectra of Cu(II) complexes are often characterized by a broad d-d absorption band, the position of which is sensitive to the coordination environment. nih.govznaturforsch.com

Expected Electronic Spectral Data for Metal Complexes of this compound

| Metal Ion | Expected Geometry | Expected d-d Transitions (nm) | Reference |

|---|---|---|---|

| Co(II) | Octahedral (high-spin) | Multiple bands in the visible region | neliti.com |

| Ni(II) | Octahedral | Three main absorption bands | researchgate.net |

| Cu(II) | Distorted Octahedral/Square Planar | Broad band in the visible region | nih.govznaturforsch.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to significant broadening and shifting of the NMR signals, making the spectra more complex to interpret. However, these paramagnetic shifts can also provide valuable information about the magnetic properties and electronic structure of the complex.

Magnetic Properties

The magnetic properties of transition metal complexes of pyrazolone ligands are determined by the number of unpaired electrons on the metal ion and the geometry of the complex. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complexes, which is typically reported in Bohr magnetons (B.M.).

The measured magnetic moments can be used to distinguish between different spin states (high-spin or low-spin) and coordination geometries. For example:

Co(II) Complexes: High-spin octahedral Co(II) complexes (d⁷) are expected to have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral high-spin Co(II) complexes typically exhibit magnetic moments between 4.3 and 4.7 B.M. ijsrp.orgneliti.com

Ni(II) Complexes: Octahedral Ni(II) complexes (d⁸) are paramagnetic with two unpaired electrons and typically show magnetic moments in the range of 2.8-3.5 B.M. Square planar Ni(II) complexes are generally diamagnetic (μ_eff = 0 B.M.).

Cu(II) Complexes: Mononuclear Cu(II) complexes (d⁹) have one unpaired electron and typically exhibit magnetic moments around 1.73 B.M. nih.gov

Studies on various pyrazolone complexes have shown that the ligands can lead to the formation of high-spin complexes with transition metals like Mn(II), Co(II), and Ni(II). scirp.orgresearchgate.net

Expected Magnetic Moments (μ_eff in B.M.) for Metal Complexes of this compound

| Metal Ion | Geometry | Spin State | Expected Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|

| Co(II) | Octahedral | High-spin | 4.7 - 5.2 | ijsrp.orgneliti.com |

| Co(II) | Tetrahedral | High-spin | 4.3 - 4.7 | ijsrp.org |

| Ni(II) | Octahedral | High-spin | 2.8 - 3.5 | ijirset.com |

| Cu(II) | - | - | ~1.73 | nih.gov |

Advanced Applications of 2,4 Bis 3 Chlorophenyl 1h Pyrazol 3 One and Derivatives in Chemical Science

Catalytic Applications

The pyrazole (B372694) nucleus is a cornerstone in the design of innovative catalysts, both in metal-free organocatalysis and as ligands in metal complexes. The reactivity of the pyrazolone (B3327878) ring, particularly at the C-4 position, and the coordinating ability of its nitrogen and oxygen atoms are central to its catalytic prowess. researchgate.netnih.gov

Organocatalysis Involving Pyrazole Frameworks

Pyrazole and its derivatives have emerged as significant structural motifs in the field of organocatalysis, which offers a metal-free approach to chemical transformations. researchgate.net The pyrazolone scaffold can be utilized in asymmetric reactions to create chiral molecules with high enantioselectivity. rsc.orgmagtech.com.cn Unsaturated pyrazolones are common substrates in organocatalytic reactions that lead to the formation of complex spiro-cyclic and fused-heterocyclic systems. researchgate.net These reactions are often facilitated by bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, which activate the pyrazolone substrate through non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

The acidic proton at the C-4 position of the pyrazolone ring allows it to act as a nucleophile in various reactions, including Michael additions and Mannich reactions. magtech.com.cn For instance, chiral pyrazole derivatives have been employed as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating their potential to induce stereoselectivity. mjcce.org.mk The synthesis of chiral bis-heterocyclic frameworks containing both pyrazole and isoxazole (B147169) motifs has been achieved with high enantiomeric excess through low-loading organocatalytic Michael additions. rsc.org

Table 1: Examples of Organocatalytic Reactions Involving Pyrazolone Frameworks

| Reaction Type | Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Michael Addition | Cinchona-derived thiourea | Pyrazolyl nitroalkenes, 1,3-dicarbonyls | Chiral bis-heterocycles | 60-87 | 82-97 |

| Aldol Reaction | Chiral pyrazole-based carboxamides/CuCl | Nitromethane, p-nitrobenzaldehyde | Chiral nitroaldol products | - | up to 99 |

Note: The data presented is based on research on pyrazolone derivatives and illustrates the catalytic potential of the general framework.

Applications in Metal Complex Catalysis

The pyrazolone scaffold serves as a versatile ligand in coordination chemistry, capable of binding to a wide array of metal centers through its nitrogen and oxygen donor atoms. unicam.itbohrium.comresearchgate.net These metal complexes have shown significant catalytic activity in various organic transformations. The electronic and steric properties of the pyrazolone ligand can be fine-tuned by altering the substituents on the ring, thereby influencing the catalytic performance of the metal complex. unicam.it

Pyrazolone-based ligands, particularly 4-acyl-5-pyrazolones, can act as O,O-chelating agents, while Schiff base derivatives formed by condensation with amines can provide N,O-chelation. unicam.it These coordination modes are crucial for stabilizing the metal center and facilitating catalytic cycles. For example, molybdenum complexes with pyrazolone-based ligands have been theoretically studied for the deoxydehydration of vicinal diols to alkenes. unicam.it Similarly, copper, zinc, and other transition metal complexes of pyrazolone derivatives are actively being investigated for their catalytic potential. unicam.itsaudijournals.com

Protic pyrazole ligands, which contain an N-H group, have been incorporated into pincer-type frameworks. nih.gov Metal complexes of these ligands can exhibit metal-ligand cooperativity, where the protic site on the ligand participates in substrate activation or bond-breaking steps. This bifunctional catalysis has been demonstrated in reactions such as the disproportionation of hydrazine (B178648). nih.gov The stability of pyrazolate-based metal-organic frameworks (MOFs) has also been harnessed for heterogeneous catalysis, such as in C-O cross-dehydrogenative coupling reactions. nih.gov

Material Science and Optical Applications

The conjugated system of the pyrazolone ring, combined with the ability to introduce various functional groups, makes 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one and its derivatives promising candidates for applications in material science. Their electronic properties can be tailored to absorb and emit light at specific wavelengths, leading to their use as dyes, in photochromic systems, and for non-linear optical applications. bohrium.comresearchgate.net

Development as Dyes and Pigments

Pyrazolone derivatives are key precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. researchgate.netontosight.ai The synthesis typically involves the diazotization of an aromatic amine and subsequent coupling with a pyrazolone derivative at its active C-4 position. nih.govunb.ca The resulting azo-pyrazolone dyes exhibit a wide range of colors, including yellows, oranges, and reds, depending on the specific aromatic and heterocyclic moieties involved. unb.ca

The substituents on both the diazonium salt component and the pyrazolone ring have a profound effect on the final color and properties of the dye. Electron-donating or withdrawing groups can shift the absorption maximum (λmax) of the dye, a phenomenon known as halochromism. rsc.org Research has shown that pyrazolone-based azo dyes can exist in tautomeric forms, typically an azo-keto form and a hydrazo-enol form, with the equilibrium between them influencing the dye's color and stability. researchgate.net These dyes have found applications in textiles, plastics, and paints. ontosight.ainih.gov

Table 2: Spectral Properties of Representative Pyrazolone-Based Azo Dyes

| Pyrazolone Precursor | Coupling Component | Solvent | λmax (nm) |

|---|---|---|---|

| 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Aniline | Ethanol (B145695) | ~400-450 |

| 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | Various arylamines | Various | ~420-480 |

Note: The data is illustrative of the general class of pyrazolone azo dyes and not specific to derivatives of this compound.

Investigation in Photochromic Systems

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com Pyrazolone derivatives have been investigated as components of photochromic systems due to their ability to undergo light-induced structural changes. rsc.org

One mechanism involves the incorporation of a pyrazolone unit into a larger molecular framework that can undergo a reversible ring-opening and ring-closing reaction upon irradiation. For example, a pyrazolyl-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene was synthesized and shown to exhibit photochromic behavior in both solution and the solid state. mdpi.com Upon exposure to UV light, the colorless compound undergoes a reversible transformation to a colored species, which can revert to the original form thermally or with visible light. mdpi.com Another approach involves pyrazolone-based thiosemicarbazones, where the photochromic mechanism is proposed to involve an intra/intermolecular proton transfer upon irradiation. rsc.org The fatigue resistance and switching properties are key parameters in evaluating the performance of these materials for applications in optical memory, molecular switches, and smart materials. rsc.orgrsc.org

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like optical switching, frequency conversion, and data storage. Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties.

The pyrazolone framework, with its potential for extensive conjugation and functionalization, has been studied as a core structure for NLO materials. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the NLO properties, such as the first-order hyperpolarizability (β), of pyrazolone derivatives. researchgate.net These studies suggest that the strategic placement of electron-donating and electron-withdrawing groups on the pyrazole and its substituents can enhance the molecule's NLO response. nih.gov The magnitude of the molecular hyperpolarizability indicates the potential of a compound to be used as an NLO material. researchgate.net Experimental techniques like the Z-scan method are used to measure the third-order nonlinear optical susceptibility (χ⁽³⁾) and second-order hyperpolarizability (γ) of these compounds. researchgate.net Research on various pyrazoline derivatives has shown promising NLO properties, suggesting that the broader class of pyrazole-based heterocycles are viable candidates for NLO applications. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide |

| 1-phenyl-3-methyl-4-(3-fluorobenzal)-5-hydroxypyrazole 4-phenylthiosemicarbazone |

| 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one |

| 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one |

| 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Nitromethane |

| p-nitrobenzaldehyde |

| Aniline |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate |

| Molybdenum |

| Copper |

Analytical Reagent Applications in Chemical Analysis

Despite the extensive research into the synthesis and biological activities of pyrazolone derivatives, specific applications of This compound as an analytical reagent are not well-documented in publicly available scientific literature.

However, the broader class of pyrazolone compounds has shown utility in various analytical chemistry applications. These derivatives are recognized for their potential as chelating agents, which can form stable complexes with various metal ions. This property allows for their use in techniques such as solvent extraction and spectrophotometric determination of metals. orientjchem.orgsemnan.ac.irbohrium.comresearchgate.netresearchgate.net For instance, certain azo dyes derived from pyrazole have been synthesized and studied for their spectrophotometric and conductometric properties in complexation with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comresearchgate.net These studies indicate that the stoichiometry and stability constants of the metal-ligand complexes can be determined, suggesting their potential as indicators for metal ion titration. bohrium.comresearchgate.net

Furthermore, some pyrazolone derivatives have been investigated as optical chemosensors for the detection of specific metal cations. mdpi.com For example, a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone was synthesized and evaluated as a colorimetric sensor for Fe³⁺, Sn²⁺, and Al³⁺ ions. mdpi.com The interaction with these ions resulted in a noticeable color change and a shift in the compound's absorbance spectra, demonstrating its potential for qualitative and quantitative analysis of these metals. mdpi.com

While these examples highlight the potential of the pyrazolone scaffold in analytical chemistry, it is crucial to emphasize that no specific studies detailing the use of This compound in such applications have been identified. Further research would be necessary to explore and establish its potential as an analytical reagent.

General Agrochemical Applications for Pyrazolone Derivatives

Pyrazolone and its derivatives are a significant class of heterocyclic compounds that have been extensively explored for their wide range of biological activities in the agrochemical sector. neliti.comresearchgate.netresearchgate.net Their structural versatility allows for modifications that lead to potent fungicidal, herbicidal, and insecticidal activities. nih.govbenthamdirect.comnih.gov

Fungicidal Activity:

Pyrazolone derivatives have demonstrated considerable efficacy against a variety of phytopathogenic fungi. nih.gov Research has shown that the introduction of different substituents on the pyrazole ring can significantly enhance their antifungal properties. For instance, a study on novel pyrazole carboxamide derivatives revealed that certain compounds exhibited significant in vitro activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative, in particular, showed an outstanding EC₅₀ value of 0.37 μg/mL against R. solani. nih.gov Another study highlighted a pyrazole derivative containing a p-trifluoromethylphenyl moiety with potent, broad-spectrum antifungal activity, displaying low EC₅₀ values against several fungal species. nih.gov

Fungicidal Activity of Selected Pyrazolone Derivatives

| Compound | Fungal Species | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |

| Compound 26 (p-trifluoromethylphenyl derivative) | Botrytis cinerea | 2.432 | nih.gov |

| Rhizoctonia solani | 2.182 | ||

| Valsa mali | 1.787 | ||

| Thanatephorus cucumeris | 1.638 |

Herbicidal Activity:

In the realm of weed control, pyrazolone derivatives have emerged as effective herbicides, often targeting specific enzymes in plants. acs.orgtandfonline.comacs.org A significant number of these compounds act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) biosynthesis. acs.orgtandfonline.com Inhibition of HPPD leads to bleaching symptoms in susceptible plants. One study reported novel pyrazole derivatives containing a benzoyl scaffold that exhibited excellent post-emergence herbicidal activities at a dosage of 150 g ai/ha, with high crop safety for maize, cotton, and wheat. acs.org Another target for pyrazole-based herbicides is transketolase (TK), an enzyme involved in the Calvin cycle. acs.org Certain pyrazole amide derivatives have been designed as TK inhibitors, showing high root inhibition of weeds like Digitaria sanguinalis and Amaranthus retroflexus. acs.org

Herbicidal Activity of Pyrazolone Derivatives

| Compound/Derivative Class | Target Weed | Activity/Inhibition | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazole derivatives with benzoyl scaffold (e.g., Z21) | Echinochloa crusgalli | Stem and root inhibition rates of 44.3% and 69.6% respectively | HPPD Inhibition | acs.org |

| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition at 200 µg/mL | Not specified | benthamdirect.com |

| Pyrazole amide derivatives (e.g., 6ba, 6bj) | Digitaria sanguinalis | ~90% root inhibition | Transketolase (TK) Inhibition | acs.org |

Insecticidal Activity:

Pyrazolone derivatives also play a crucial role in insect pest management. nih.govmdpi.com They have been developed into potent insecticides with various modes of action. For example, novel pyrazole and imidazole (B134444) derivatives have shown significant insecticidal activities against pests like Plodia interpunctella and Nilaparvata lugens. nih.gov Some of these synthesized compounds demonstrated nearly 100% activity at a concentration of 400 µg/mL. nih.gov Another study focused on fluoro-substituted pyrazole derivatives, which exhibited good to excellent anti-larvicidal effects against Mythimna separata. mdpi.com The development of pyrazole-based insecticides continues to be an active area of research, aiming for compounds with high efficacy and favorable safety profiles. mdpi.commdpi.com

Insecticidal Activity of Pyrazolone Derivatives

| Compound/Derivative Class | Target Pest | Activity | Reference |

|---|---|---|---|

| Novel pyrazole and imidazole derivatives (e.g., Compounds 5, 9, 10, 17) | Plodia interpunctella | ~100% activity at 400 µg/mL | nih.gov |

| Nilaparvata lugens | 82-86.6% activity at 400 µg/mL | ||

| Fluoro-substituted pyrazole derivative (Compound 317) | Plutella xylostella | LC₅₀ = 64.13 mg/L | mdpi.com |

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one and Related Pyrazolone (B3327878) Structures

Currently, specific research on this compound is not extensively documented in publicly available literature. However, the broader class of pyrazolone structures is a subject of intense scientific inquiry. nih.gov Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. wikipedia.org Research has primarily focused on their applications in pharmaceuticals, dyes, and pigments. bohrium.comwikipedia.org

The existing body of work on related pyrazolone structures reveals a strong emphasis on their synthesis and biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov The synthetic versatility of the pyrazolone scaffold allows for the introduction of various substituents, leading to a wide array of derivatives with diverse electronic and steric properties. mdpi.com The N-aryl and C-aryl substituted pyrazolones, in particular, have been a focal point of many studies, making the this compound structure a relevant, albeit understudied, candidate for further investigation.

Emerging Synthetic Strategies and Methodological Advances for Pyrazolone Scaffolds

The synthesis of pyrazolone scaffolds has traditionally been achieved through the condensation of β-ketoesters with hydrazines, a method first reported by Ludwig Knorr in 1883. wikipedia.org While this remains a fundamental approach, recent years have seen the emergence of more sophisticated and efficient synthetic strategies.

Modern synthetic advancements focus on green chemistry principles, employing environmentally benign solvents, catalysts, and reaction conditions. nih.gov Multicomponent reactions (MCRs) have gained prominence for the one-pot synthesis of complex pyrazolone derivatives, offering high atom economy and operational simplicity. researchgate.net For instance, the use of novel catalysts, such as nanomaterials, has been shown to improve reaction yields and selectivity. aip.org Furthermore, microwave-assisted and ultrasonic techniques are being explored to accelerate reaction times and improve energy efficiency in the synthesis of pyrazolone derivatives. researchgate.netnih.gov A notable development is the use of ball milling for solvent-free synthesis, which represents a significant step towards sustainable chemical production. researchgate.net These emerging strategies could be readily adapted for the synthesis of this compound.

Potential Avenues for Advanced Spectroscopic and Computational Studies

The characterization of pyrazolone derivatives relies heavily on spectroscopic techniques. While standard methods like FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used, there is scope for more advanced spectroscopic and computational analyses to gain deeper insights into the structure and properties of compounds like this compound. tandfonline.comresearchgate.netnih.gov

Advanced two-dimensional NMR techniques could elucidate subtle structural details and intermolecular interactions. X-ray crystallography is invaluable for determining the precise three-dimensional structure and packing in the solid state. tandfonline.com

Computational chemistry offers powerful tools for understanding the electronic structure, reactivity, and potential applications of pyrazolone derivatives. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, molecular orbitals (HOMO-LUMO), and electrostatic potential maps, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net Molecular dynamics simulations can further explore the conformational landscape and dynamic behavior of these molecules. nih.gov Such computational studies would be instrumental in guiding the rational design of novel this compound derivatives with tailored properties. eurasianjournals.com

Future Directions in Coordination Chemistry and Materials Science Applications

The pyrazolone scaffold, with its multiple coordination sites (the carbonyl oxygen and the nitrogen atoms), is an excellent ligand for forming metal complexes. bohrium.comresearchgate.net The coordination chemistry of pyrazolone derivatives has revealed a wealth of structures with interesting magnetic, optical, and catalytic properties. bohrium.com Future research on this compound could explore its potential as a ligand for a variety of metal ions, leading to the development of novel coordination polymers and discrete complexes. mdpi.combohrium.com These materials could find applications in catalysis, sensing, and as functional materials. bohrium.com

Q & A

Basic: What are the common synthetic routes for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. For example, 3-chlorophenyl-substituted precursors are reacted with hydrazine hydrate in ethanol or acetic acid, followed by purification via recrystallization. Key parameters include:

- Temperature : 60–80°C for optimal cyclization .

- Catalysts : Acidic catalysts (e.g., HCl) improve ring closure efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

| Study | Reagents | Solvent | Yield (%) | Refinement Method |

|---|---|---|---|---|

| Example 1 | Hydrazine hydrate, 3-chlorophenyl diketone | Ethanol | 72 | Recrystallization |

| Example 2 | Acetic acid, β-ketoester derivative | DMF | 65 | Column chromatography |

Basic: How is X-ray crystallography employed to resolve the molecular structure of pyrazol-3-one derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .

Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement : SHELXL for structure solution, with R factors < 0.05 indicating high precision .

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Analog A | P 1 | 0.038 | 20.2 | |

| Analog B | P2₁/c | 0.039 | 18.4 |

Advanced: How can researchers address contradictions between spectroscopic (NMR) and crystallographic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformers. Mitigation strategies:

- Variable-temperature NMR : Identifies tautomeric equilibria in solution .

- DFT calculations : Compare optimized gas-phase structures with crystallographic data to validate dominant conformers .

- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing solid-state structures .

Advanced: What strategies improve synthetic yields of pyrazol-3-one derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yields by 15–20% .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents side reactions at reactive NH sites .

- High-throughput screening : Identifies optimal solvent/catalyst combinations for sterically hindered intermediates .

Basic: Which analytical techniques are critical for characterizing pyrazol-3-one derivatives?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 1H vs. 2H tautomers) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks with < 2 ppm mass error .

- IR spectroscopy : Detects carbonyl (C=O) stretches at 1650–1700 cm⁻¹ .

Advanced: How can computational methods predict biological activity of this compound analogs?

- Molecular docking : Screens against target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Pyrazole ring interactions with hydrophobic pockets are critical .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity optimization .

Advanced: What crystallographic software tools are recommended for refining complex pyrazole structures?

- SHELX suite : SHELXL for refinement, SHELXD for phase problem resolution in twinned crystals .

- WinGX/ORTEP : Visualizes anisotropic displacement parameters and generates publication-quality figures .

Basic: How are purification methods selected for pyrazol-3-one derivatives?

- Recrystallization : Preferred for thermally stable compounds using ethanol/water mixtures .

- Flash chromatography : For polar intermediates (silica gel, hexane/ethyl acetate eluent) .

Advanced: What role do solvent effects play in the tautomerism of pyrazol-3-ones?

- Polar solvents (DMSO) : Stabilize enolic forms via hydrogen bonding, observed in H NMR .

- Nonpolar solvents (CHCl₃) : Favor keto tautomers, aligning with X-ray structures .

Advanced: How can researchers validate the purity of intermediates in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.